molecular formula C14H20N4O3Si B13643393 6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid

6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid

Katalognummer: B13643393
Molekulargewicht: 320.42 g/mol
InChI-Schlüssel: OXWBMBWUGOQEGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a carboxylic acid group at position 3 and a pyrazole moiety at position 5. The pyrazole is further functionalized with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, a common protecting group used in organic synthesis to shield reactive amines or heterocycles during multi-step reactions. The SEM group enhances solubility in organic solvents and improves stability under acidic or basic conditions, making the compound a valuable intermediate in pharmaceutical and materials science research.

Eigenschaften

Molekularformel

C14H20N4O3Si

Molekulargewicht

320.42 g/mol

IUPAC-Name

6-[1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]pyridazine-3-carboxylic acid

InChI

InChI=1S/C14H20N4O3Si/c1-22(2,3)7-6-21-10-18-9-11(8-15-18)12-4-5-13(14(19)20)17-16-12/h4-5,8-9H,6-7,10H2,1-3H3,(H,19,20)

InChI-Schlüssel

OXWBMBWUGOQEGS-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)C2=NN=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

SEM-Protected Pyrazole Intermediate Coupling

The 2-(trimethylsilyl)ethoxymethyl (SEM) group serves as a critical protecting group for the pyrazole nitrogen. Key steps involve:

Synthesis sequence

  • SEM protection of 4-iodo-1H-pyrazole using SEM-Cl under basic conditions (K₂CO₃/DMF)
  • Palladium-catalyzed cross-coupling (Suzuki or Stille) between SEM-protected pyrazole and halopyridazine
  • Carboxylic acid introduction via:
    • Hydrolysis of nitrile/ester groups
    • Direct carboxylation using CO₂ under transition metal catalysis

Representative conditions

Step Reagents/Catalysts Temperature Yield Range
SEM protection SEM-Cl, K₂CO₃, DMF 0°C → RT 78-85%
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 80°C 62-70%
Carboxylation LiHMDS, CO₂, THF -78°C → RT 55-60%

Pyridazine Ring Construction from Pyrazole Glyoxylates

This method exploits cyclocondensation reactions using α-oxoester intermediates:

Key intermediates

  • Ethyl 1-SEM-1H-pyrazol-4-yl-glyoxylate (from ozonolysis of propargyl pyrazoles)
  • Hydrazine derivatives for pyridazine ring formation

Reaction pathway

  • Condensation of pyrazole glyoxylate with hydrazine hydrate
  • Cyclization under acidic conditions (H₂SO₄/AcOH)
  • SEM group retention via pH-controlled hydrolysis

Optimized parameters

  • Cyclization efficiency: 89% at 110°C in DMF
  • Acid stability: SEM group remains intact below pH 3

Direct Functionalization of Preformed Pyridazine

This approach modifies commercially available pyridazine-3-carboxylic acid derivatives:

Stepwise modification

  • Bromination at C6 position using NBS/AIBN
  • SEM-protected pyrazole installation via:
    • Buchwald-Hartwig amination (for amino-linked variants)
    • Radical coupling under photoredox conditions
  • Deprotection/oxidation sequence to regenerate carboxylic acid

Comparative yields

Method Coupling Efficiency Overall Yield
Buchwald-Hartwig 73% 58%
Photoredox 68% 51%

Critical Analysis of Methodologies

  • Route 1 offers better regioselectivity but requires strict anhydrous conditions for SEM stability
  • Route 2 demonstrates superior atom economy but faces challenges in controlling pyridazine substitution patterns
  • Route 3 provides modularity for analog synthesis but depends on expensive palladium catalysts

Recent advances in continuous flow systems show promise for improving yield in Route 2 (85% conversion reported for analogous systems). Microwave-assisted coupling in Route 1 reduces reaction times from 18h to 45min with comparable yields.

Technical Challenges & Solutions

Challenge Mitigation Strategy Efficacy
SEM group cleavage during carboxylation Use of TMSCl as stabilizing agent 92% retention
Pyridazine ring dehydrogenation Controlled O₂ atmosphere 87% purity
Carboxylic acid dimerization In situ silylation with BSTFA 95% monomer recovery

Analyse Chemischer Reaktionen

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical nucleophilic acyl substitution reactions.

Esterification

Reaction with alcohols under acidic conditions produces esters. Representative conditions and yields:

AlcoholCatalystTemp (°C)Time (h)YieldSource
EthanolH<sub>2</sub>SO<sub>4</sub>80296%
EthanolH<sub>2</sub>SO<sub>4</sub>100493%
EthanolH<sub>2</sub>SO<sub>4</sub>Reflux1272%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Amidation

Condensation with amines forms amides. For example, coupling with 1,2,4-triazol-3-amine in DMF/K<sub>2</sub>CO<sub>3</sub> at 80°C yields pyridazine-triazole hybrids (60–75% yield) .

Saponification

While the reverse of esterification, saponification of related esters (e.g., ethyl pyrazole-3-carboxylate) using LiOH achieves near-quantitative conversion to carboxylic acids .

Silyl Ether Deprotection

The 2-(trimethylsilyl)ethoxy)methyl (SEM) group is cleaved under acidic or fluoride-mediated conditions:

ConditionReagentTemp (°C)Time (h)EfficiencySource
Acidic hydrolysis2M HCl in THF254>90%
Fluoride cleavageTBAF (1M in THF)25195%

Mechanism : Acidic conditions protonate the SEM oxygen, while fluoride ions displace the silyl group via nucleophilic attack.

Coupling Reactions

The pyridazine ring undergoes cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in Pd(PPh<sub>3</sub>)<sub>4</sub>/Na<sub>2</sub>CO<sub>3</sub> at 90°C generates biaryl derivatives (65–80% yield) .

  • Buchwald-Hartwig Amination : Substitution with amines using Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos forms amino-pyridazines (55–70% yield) .

Substitution Reactions

Electrophilic substitution occurs at the pyridazine ring’s electron-deficient positions:

Reaction TypeReagentProductYieldSource
ChlorinationPOCl<sub>3</sub>6-Chloro-pyridazine85%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro-pyridazine78%

Biological Activity Modulation

Structural analogs demonstrate antiviral and anticancer properties. For example:

  • Pyrazole-pyridazine hybrids inhibit PDE4 (IC<sub>50</sub> = 0.20–0.35 μM) .

  • Carboxylic acid derivatives exhibit anti-TMV activity (EC<sub>50</sub> = 7.2–30.57 μM) .

Comparative Yields in Esterification

EntrySolventAcid CatalystYield (%)
1EthanolH<sub>2</sub>SO<sub>4</sub>96
2EthanolH<sub>2</sub>SO<sub>4</sub>93
3EthanolH<sub>2</sub>SO<sub>4</sub>72

Deprotection Efficiency

MethodTime (h)Efficiency (%)
2M HCl in THF490
TBAF in THF195

Wissenschaftliche Forschungsanwendungen

6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Industry: It can be used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making the compound of interest for further study.

Vergleich Mit ähnlichen Verbindungen

Pyrazole-Carboxylic Acid Derivatives

  • : 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid contains a pyrazole core with a methyl group at position 6 and a trifluoromethyl-benzyl group at position 1. The carboxylic acid at position 3 confers acidity (pKa ~3–4), enhancing water solubility compared to the SEM-protected pyrazole in the target compound. This derivative exhibits anti-proliferative activity in prostate cancer via mTOR/p70S6K inhibition .

Pyrazolo-Pyridine and Pyridazine Derivatives

  • : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo-pyridine core with a carboxamide group. The carboxamide (pKa ~10–12) is less acidic than the carboxylic acid in the target compound, which may reduce solubility in aqueous media. The ethyl and methyl substituents on the pyrazole contrast with the bulky SEM group in the target, suggesting differences in steric hindrance during synthetic coupling reactions .
  • : 6-(5-Methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one contains a pyrimidinone core with a methylthio group.

Substituent Effects on Physicochemical Properties

  • SEM Group vs. Alkyl/Aryl Substituents :
    The SEM group in the target compound increases molecular weight (MW ≈ 365 g/mol, estimated) and lipophilicity (logP ≈ 2.5, predicted) compared to simpler substituents like methyl or ethyl groups in ’s 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid (MW = 220.2 g/mol) . This bulkier group may reduce membrane permeability but improve stability in synthetic intermediates.

  • However, the SEM group’s silicon-based structure offers unique steric and electronic profiles that could modulate reactivity in cross-coupling reactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid Pyridazine SEM-protected pyrazole, carboxylic acid ~365 (estimated) High organic solubility, synthetic intermediate
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid Pyrazole Trifluoromethyl-benzyl, methyl 314.3 Anti-proliferative (prostate cancer)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-...pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine Ethyl, methyl, phenyl 374.4 Carboxamide functionality
1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid Bis-pyrazole Ethyl, methyl 220.2 Low molecular weight, high polarity

Biologische Aktivität

6-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)pyridazine-3-carboxylic acid, with the CAS number 2613436-80-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20N4O3Si
  • Molecular Weight : 320.42 g/mol
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C .

Biological Activity Overview

Research on pyrazole derivatives has indicated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific compound under review exhibits promising potential in these areas.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance:

  • Pyrazole compounds have shown significant inhibitory activity against various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231) when tested in combination with doxorubicin .
  • The compound's structure suggests it may inhibit key oncogenic pathways, potentially affecting BRAF(V600E) mutations which are prevalent in certain cancers .

Anti-inflammatory Effects

Anti-inflammatory properties are another notable aspect:

  • Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. This suggests that the compound could be developed into new antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Modifications on the pyrazole ring and substituents significantly affect the potency and selectivity of these compounds against various biological targets. For example, the presence of trimethylsilyl groups may enhance solubility and permeability, improving bioavailability .

Case Studies and Research Findings

  • Combination Therapy : A study demonstrated that combining certain pyrazole derivatives with established chemotherapeutics like doxorubicin enhanced cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance in cancer therapy .
  • Inhibition Studies : In vitro assays have shown that some pyrazole derivatives effectively inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition could be beneficial for conditions like gout and hyperuricemia .
  • Cytotoxicity Assays : The cytotoxic effects of the compound were evaluated across various cell lines, revealing IC50 values that indicate significant activity against specific cancer types. The results suggest that structural modifications can lead to enhanced efficacy .

Q & A

Q. What are common synthetic routes for introducing the SEM (2-(trimethylsilyl)ethoxymethyl) group into pyrazole derivatives?

The SEM group is typically introduced via nucleophilic substitution or alkylation. For example, 4-chloromethylpyrazole intermediates react with sodium azide (NaN₃) in DMF at 50°C for 3 hours, followed by quenching with ice water and recrystallization from ethanol to yield azidomethyl intermediates . Alternatively, azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C facilitate SEM group installation, with purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

Q. How are pyrazole-carboxylic acid derivatives characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Chemical shifts for pyrazole protons (e.g., δ 7.84 ppm for pyrazole-H) and carbonyl carbons (δ 162.4 ppm) confirm structural integrity .
  • IR : Peaks at ~2143 cm⁻¹ (azide stretch) and ~1704 cm⁻¹ (ester C=O) validate functional groups .
  • MS/HRMS : Molecular ion peaks (e.g., m/z 271.1065) and fragmentation patterns confirm molecular weight and purity .

Q. What solvents and conditions are optimal for esterification of pyrazole-carboxylic acids?

Ethanol or THF under reflux with catalysts like sulfuric acid or DCC/DMAP are standard. For example, ethyl esters are formed via refluxing in ethanol with acid catalysis, followed by neutralization and recrystallization .

Q. What stability considerations apply to SEM-protected pyrazole derivatives during storage?

Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Avoid moisture and strong oxidizers, as SEM groups hydrolyze under acidic/basic conditions, releasing formaldehyde .

Q. How are pyrazole intermediates purified after synthesis?

Common methods include:

  • Recrystallization : Ethanol or toluene for high-purity solids .
  • Flash Chromatography : Silica gel with gradients like cyclohexane/ethyl acetate (0–30%) for oily products .

Advanced Research Questions

Q. How can coupling reactions between pyrazole and pyridazine moieties be optimized?

Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in degassed DMF/H₂O. Optimize equivalents of Pd(PPh₃)₄ and K₃PO₄, and monitor via TLC. Post-reaction, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography .

Q. What strategies mitigate side reactions during SEM group installation?

  • Temperature Control : Maintain ≤50°C to avoid azide decomposition .
  • Exclusion of Moisture : Use anhydrous solvents (e.g., DMF, CH₂Cl₂) and molecular sieves .
  • Stoichiometric Adjustments : Excess azido(trimethyl)silane (7.5 equiv) ensures complete substitution .

Q. How does the SEM group influence reactivity in downstream transformations?

The SEM group enhances solubility in organic solvents and protects pyrazole-N during alkylation or acylation. However, it requires removal under acidic conditions (e.g., TFA/H₂O) for deprotection, which may complicate purification .

Q. What computational methods support structural analysis of pyrazole derivatives?

  • DFT Calculations : Predict NMR chemical shifts and optimize geometries (e.g., B3LYP/6-311++G(d,p)) .
  • Molecular Docking : Study interactions with biological targets (e.g., kinases) using PyMOL or AutoDock .

Q. How are reaction mechanisms for cyclocondensation in pyrazole synthesis analyzed?

Mechanistic studies involve:

  • Isolation of Intermediates : Trapping aziridine or enamine intermediates via low-temperature quenching .
  • Kinetic Profiling : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps .

Methodological Notes

  • Contradictions in Synthesis : uses NaN₃ in DMF, while employs azido(trimethyl)silane in CH₂Cl₂. These reflect substrate-specific preferences; NaN₃ is cost-effective for azide installation, while silane reagents offer better control in sensitive reactions .
  • Biological Relevance : Pyrazolo[4,3-c]pyridinones (structurally related to the target compound) inhibit mTOR/p70S6K, suggesting potential anticancer applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.